molecular formula C15H19N3O2 B249446 ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate

ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate

Cat. No. B249446
M. Wt: 273.33 g/mol
InChI Key: HVOPRTWHBSIBGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate, commonly known as UV-327, is a chemical compound that belongs to the class of benzotriazole derivatives. It is a highly efficient ultraviolet (UV) absorber that is widely used in the fields of polymer chemistry, coatings, and plastics. The compound has gained immense popularity due to its excellent photostability, low volatility, and high solubility in organic solvents.

Mechanism of Action

The mechanism of action of ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate-327 involves the absorption of ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate radiation in the range of 290-400 nm. The compound absorbs the energy of the ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate radiation and dissipates it as heat, thereby preventing the degradation of the polymer or coating. ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate-327 acts as a free radical scavenger and inhibits the formation of reactive intermediates that can cause chain scission or crosslinking.
Biochemical and Physiological Effects:
ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate-327 has no significant biochemical or physiological effects in humans or animals. It is not absorbed through the skin or the gastrointestinal tract and is rapidly eliminated from the body. However, it is important to note that ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate-327 is a potential environmental pollutant and can accumulate in aquatic organisms.

Advantages and Limitations for Lab Experiments

Ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate-327 has several advantages as a ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate absorber in lab experiments. It is highly efficient, stable, and compatible with a wide range of polymers, coatings, and plastics. It is also easy to handle and store. However, ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate-327 has some limitations as well. It is expensive compared to other ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate absorbers, and its use may lead to the formation of yellowing or discoloration in some applications.

Future Directions

There are several future directions for the research and development of ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate-327. One direction is to improve the efficiency and stability of the compound by modifying its chemical structure. Another direction is to explore its potential applications in the fields of cosmetics, pharmaceuticals, and agriculture. Additionally, there is a need to study the environmental impact of ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate-327 and develop strategies to mitigate its potential harm.

Synthesis Methods

The synthesis of ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate-327 involves the reaction of 5-amino-1H-benzotriazole with ethyl cyclohexanecarboxylate in the presence of a catalyst such as triethylamine. The reaction mixture is heated under reflux for several hours, after which the product is obtained by filtration and recrystallization. The overall yield of the reaction is around 70-80%.

Scientific Research Applications

Ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate-327 has been extensively studied for its ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate absorption properties and its potential applications in various fields. In polymer chemistry, it is used as a stabilizer for polyolefins, polyesters, and polyamides. In coatings, it is used as a ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate absorber for automotive coatings, wood coatings, and industrial coatings. In plastics, it is used as a ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate stabilizer for PVC, polystyrene, and polycarbonate.

properties

Product Name

ethyl 1-cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylate

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

ethyl 1-cyclohexylbenzotriazole-5-carboxylate

InChI

InChI=1S/C15H19N3O2/c1-2-20-15(19)11-8-9-14-13(10-11)16-17-18(14)12-6-4-3-5-7-12/h8-10,12H,2-7H2,1H3

InChI Key

HVOPRTWHBSIBGI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=C(C=C1)N(N=N2)C3CCCCC3

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(N=N2)C3CCCCC3

Origin of Product

United States

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